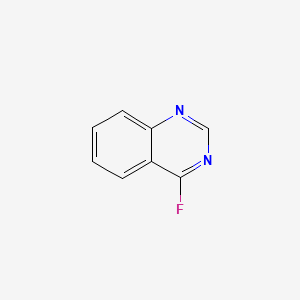

4-Fluoroquinazoline

概要

説明

4-Fluoroquinazoline is a type of quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. According to a review, these synthetic methods can be divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .Molecular Structure Analysis

The molecular formula of 4-Fluoroquinazoline is C8H5FN2 . The exact mass is 148.043671 Da and the average mass is 148.137 Da .科学的研究の応用

Aurora A Kinase Inhibition

4-Fluoroquinazoline has been found to be a potent inhibitor of Aurora A kinase . A derivative of 4-Fluoroquinazoline, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as the most potent compound among the tested derivatives . This compound was tested over Aurora A, and a cytotoxicity assay was performed over NCI cell lines .

Apoptosis Induction

The same derivative of 4-Fluoroquinazoline mentioned above also exhibits apoptosis properties . Apoptosis is a form of programmed cell death that is crucial in preventing cancer. Therefore, compounds that can induce apoptosis have potential applications in cancer therapy .

Selective Kinase Inhibition

A kinase panel assay was conducted for the derivative compound over 14 kinases to evaluate its selectivity profile . The results showed that this compound has a high selectivity profile, making it a promising candidate for further evaluation .

Drug Design and Synthesis

4-Fluoroquinazoline and its derivatives have been used in the design and synthesis of new drugs . The structural modification of reported inhibitors based on new quinazoline derivatives was designed to enhance their selectivity toward Aurora A .

In Vitro and In Silico Biological Evaluation

4-Fluoroquinazoline and its derivatives have been used in in vitro and in silico biological evaluations . These evaluations help in understanding the biological activities of these compounds and their potential therapeutic applications .

Microwave-Assisted Synthesis

4-Fluoroquinazoline can be synthesized using microwave irradiation . This method has been used in the synthesis of quinazoline and quinazolinone derivatives .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-7-fluoroquinazoline, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

将来の方向性

Quinazoline derivatives, including 4-Fluoroquinazoline, have shown significant potential in various fields, particularly in medicine . They have been found to exhibit a wide range of therapeutic activities, and researchers are continually exploring new synthetic methods and applications for these compounds . The most active compounds might be used as leads for future modification and optimization .

作用機序

Target of Action

4-Fluoroquinazoline, like other quinazoline derivatives, primarily targets DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . Inhibition of these enzymes leads to the prevention of bacterial growth and proliferation .

Mode of Action

The mode of action of 4-Fluoroquinazoline involves a two-step process . First, the compound forms complexes with the DNA-topoisomerase enzymes, resulting in DNA breaks . These complexes block DNA replication and bacterial growth . In the second step, lethal DNA breaks are released from the complexes . This interaction with the DNA-topoisomerase enzymes leads to the death of the bacterial cells .

Biochemical Pathways

The biochemical pathways affected by 4-Fluoroquinazoline are those involved in DNA replication and transcription . By inhibiting DNA gyrase and DNA topoisomerase IV, 4-Fluoroquinazoline disrupts these pathways, leading to the cessation of bacterial growth and proliferation .

Pharmacokinetics

They are well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . The bioavailability of fluoroquinolones is often high, making them suitable for oral administration .

Result of Action

The result of 4-Fluoroquinazoline’s action is the inhibition of bacterial growth and proliferation . By causing DNA breaks and blocking DNA replication, 4-Fluoroquinazoline leads to the death of bacterial cells . This makes it a potential candidate for the treatment of bacterial infections.

特性

IUPAC Name |

4-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTKVHIQJVALDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205154 | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoroquinazoline | |

CAS RN |

56595-09-6 | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

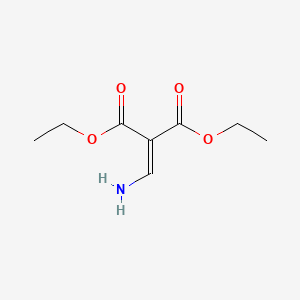

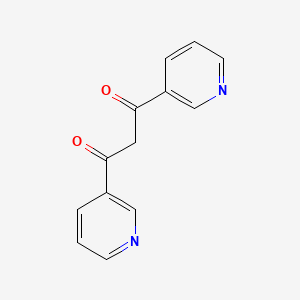

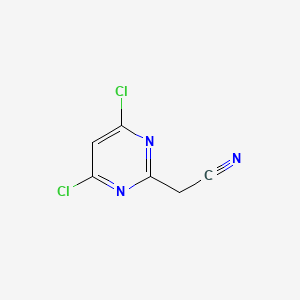

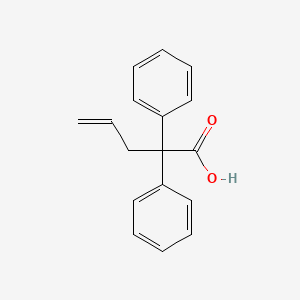

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。